5,7-Dimethyl-8-hydroxyquinoline
Description
Historical Perspective and Significance of the 8-Hydroxyquinoline (B1678124) Scaffold
The parent compound, 8-hydroxyquinoline, also known as oxine, was first synthesized in 1880 by Hugo Weidel and Albert Cobenzl. wikipedia.org Its structure was later correctly identified by Zdenko Hans Skraup. wikipedia.org The 8-hydroxyquinoline scaffold is a heterocyclic organic compound consisting of a pyridine (B92270) ring fused to a benzene (B151609) ring, with a hydroxyl group at the 8th position. rroij.com This arrangement of a phenol (B47542) ring fused with a pyridine ring gives it unique chemical properties. rroij.com
Historically, 8-hydroxyquinoline and its derivatives have been recognized for their potent metal-chelating abilities. rroij.comnih.gov The proximity of the hydroxyl group to the nitrogen atom in the heterocyclic ring allows it to form stable complexes with a wide variety of metal ions. rroij.com This property led to its early use in analytical chemistry for the gravimetric analysis and extraction of metal ions. scispace.com Over the last few decades, the significance of the 8-hydroxyquinoline scaffold has expanded dramatically into medicinal chemistry and materials science. rroij.comnih.gov Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties. rroij.comnih.govnih.gov In materials science, these compounds are notable for their applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. rroij.comscispace.com
Structural Framework of 5,7-Dimethyl-8-hydroxyquinoline as a Substituted 8-Hydroxyquinoline
This compound is a derivative of 8-hydroxyquinoline where methyl groups are substituted at the 5th and 7th positions of the quinoline (B57606) ring. The fundamental structure consists of a bicyclic system with a fused benzene and pyridine ring. The addition of two methyl groups to this core structure distinguishes it from the parent compound and other derivatives.
The chemical properties of this compound are summarized in the table below:
| Property | Value |
| CAS Number | 37873-29-3 |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Melting Point | 95-98 °C |
| IUPAC Name | 5,7-dimethylquinolin-8-ol |
Data sourced from multiple references. sigmaaldrich.comguidechem.comchemicalbook.com
Rationale for Investigating this compound: Unique Contributions of Methyl Substituents
The rationale for investigating this compound stems from the influence of the methyl substituents on the physicochemical and biological properties of the 8-hydroxyquinoline scaffold. The methyl groups at positions 5 and 7 introduce several key modifications:
Electron-Donating Effects : Methyl groups are electron-donating, which can influence the electronic properties of the quinoline ring system. This, in turn, can affect the compound's reactivity and its interactions with metal ions and biological targets.
Steric Hindrance : The presence of methyl groups adds steric bulk to the molecule. This steric hindrance can impact the geometry of metal complexes formed by the ligand, potentially leading to enhanced stability and modified photophysical properties, such as increased luminescent efficiency in some metal complexes.
Lipophilicity : The addition of methyl groups generally increases the lipophilicity of the molecule, which can influence its solubility in various solvents and its ability to permeate biological membranes.
Modified Biological Activity : The substitution pattern on the 8-hydroxyquinoline ring is known to significantly affect its biological activity. For example, halogenated derivatives like 5,7-dichloro and 5,7-dibromo-8-hydroxyquinoline have shown potent fungitoxicity. scispace.com Investigating the dimethyl-substituted analog allows for a systematic exploration of how different substituents modulate these effects. Research has shown that derivatives of 8-hydroxyquinoline exhibit a range of biological activities, and substitutions are key to tuning these properties. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-6-8(2)11(13)10-9(7)4-3-5-12-10/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMNFHGYXRSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354058 | |
| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37873-29-3 | |
| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethyl-8-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Strategies for 5,7 Dimethyl 8 Hydroxyquinoline
Direct Synthesis Approaches for 5,7-Dimethyl-8-hydroxyquinoline
The construction of the this compound core can be achieved through several established synthetic routes, primarily involving the formation of the quinoline (B57606) ring system followed by or concurrent with the introduction of the requisite substituents.
Optimized Reaction Conditions and Yields
Classical methods like the Skraup and Friedländer syntheses are foundational for constructing the quinoline skeleton. rroij.com The Skraup reaction typically involves the condensation of an appropriately substituted aromatic amine with an α,β-unsaturated aldehyde under acidic conditions. In the context of this compound, this would necessitate starting with 2-amino-3,5-dimethylphenol.
The Friedländer synthesis offers an alternative route, condensing an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde. rroij.com For the target molecule, this could involve the reaction of 2-amino-3,5-dimethylbenzaldehyde (B1500763) or a related ketone with a suitable two-carbon component.
Modern approaches often focus on optimizing these classical methods to improve yields and purity. For instance, microwave-assisted condensation reactions of substituted anilines with activated carboxylic acid derivatives have been reported to produce high-purity this compound. Control over reaction parameters such as temperature and stoichiometry is crucial for maximizing yield. One reported method involves refluxing in acetone (B3395972) with potassium carbonate (K₂CO₃) for 5 hours. Another approach describes dissolving the compound in methanol (B129727) and treating it with sulfuric acid to form crystalline derivatives.
A general procedure for synthesizing 8-hydroxyquinolines involves reacting the appropriate 2-aminophenol (B121084) in aqueous hydrochloric acid under reflux with acrolein added dropwise. After a further 2 hours of reflux, the pH is adjusted to 7, and the product is extracted. rsc.org
Comparative Analysis of Synthetic Routes
The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Synthetic Route | Starting Materials | Key Features | Potential Challenges |
| Skraup Synthesis | Substituted aromatic amine, α,β-unsaturated aldehyde | Well-established, one-pot reaction | Harsh acidic conditions, potential for side reactions |
| Friedländer Synthesis | o-aminobenzaldehyde/ketone, aldehyde/ketone | Milder conditions than Skraup | Availability of substituted precursors |
| Microwave-Assisted Synthesis | Substituted anilines, activated carboxylic acids | Rapid, high purity | Specialized equipment required |
| From 8-Hydroxyquinoline (B1678124) | 8-Hydroxyquinoline, alkylating agent | Direct modification of a common precursor | Potential for multiple alkylation products, regioselectivity control |
One method to introduce the methyl groups involves starting with 8-hydroxyquinoline itself. An acid-catalyzed alkylation using alcohols in the presence of sulfuric acid has been described as a Friedel-Crafts-type reaction. moreheadstate.edu However, this can lead to a mixture of mono- and di-substituted products.
Derivatization at the Quinoline Nitrogen and Hydroxyl Oxygen
The nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group in this compound are key sites for derivatization, allowing for the fine-tuning of the molecule's electronic and steric properties. rroij.comnih.govresearchgate.net
N-Alkylation and N-Oxidation
N-Alkylation: The nitrogen atom can be alkylated to form quaternary quinolinium salts. For instance, N-methylation of quinoline arene oxides has been achieved using methyl trifluoromethanesulfonate. rsc.org This modification can enhance the compound's biological activity or alter its solubility.
N-Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide. This is typically achieved using oxidizing agents like peracetic acid, generated in situ from hydrogen peroxide and acetic acid. ias.ac.in The resulting 8-hydroxyquinoline N-oxide exhibits modified chelation properties and can serve as an intermediate for further functionalization. ias.ac.innih.gov The presence of the N-oxide can direct subsequent substitution reactions. acs.org
O-Alkylation and Esterification
O-Alkylation: The hydroxyl group can be alkylated to form ethers. This is often done to protect the hydroxyl group during other reactions or to modulate the compound's lipophilicity. scispace.com A common method involves reacting the 8-hydroxyquinoline derivative with an alkyl halide in the presence of a base, such as potassium carbonate, in a solvent like acetone. mdpi.com For example, O-methylation can be carried out using a stoichiometric amount of sodium hydride in anhydrous dimethylformamide (DMF). nih.gov
Esterification: The hydroxyl group can be esterified to form esters. This is another common strategy to create prodrugs or to alter the molecule's physical properties.
Strategies for Further Substitution at Other Positions
Beyond the nitrogen and oxygen atoms, the carbocyclic and pyridine rings of this compound can be further functionalized. rroij.comnih.govias.ac.inmdpi.comdntb.gov.ua
Electrophilic substitution reactions, such as halogenation, are common. For instance, 8-hydroxyquinoline can be brominated at the 5- and 7-positions using bromine in chloroform (B151607) to yield 5,7-dibromo-8-hydroxyquinoline. mdpi.comnih.gov Starting with this dibromo derivative, the bromine atoms can be replaced with other groups via cross-coupling reactions.
The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or other carbon-based substituents at the 5- and/or 7-positions. rroij.comscispace.com This typically involves reacting a halogenated 8-hydroxyquinoline derivative (e.g., 5,7-dibromo-8-hydroxyquinoline) with an organoboron reagent in the presence of a palladium catalyst. rroij.com Protection of the hydroxyl group, often as a benzyl (B1604629) ether, is usually necessary during the coupling reaction. rroij.comscispace.com
Other substitution patterns can be achieved through various synthetic strategies. For example, the synthesis of 2-substituted derivatives can be accomplished by reacting 8-hydroxyquinoline N-oxide with Grignard reagents, followed by chlorination at the 5- and 7-positions using N-chlorosuccinimide (NCS). nih.gov The Mannich reaction can be used to introduce aminomethyl groups, for instance at the 7-position of 5-chloro-8-hydroxyquinoline (B194070). mdpi.comnih.gov Additionally, sulfonation of 8-hydroxyquinoline with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride, which can be further reacted with amines to form sulfonamides. nih.gov Carboxylation at the 2-position is also possible, leading to compounds like 8-hydroxy-5,7-dimethylquinoline-2-carboxylic acid. nih.gov
Halogenation at C-2, C-3, C-4, C-5, C-6, C-7
The introduction of halogen atoms onto the this compound core is a significant transformation, often enhancing the biological activity of the parent compound. The positions most susceptible to halogenation are C-5 and C-7, a fact well-documented for the broader 8-hydroxyquinoline class.
Direct halogenation of 8-hydroxyquinoline readily yields 5,7-dihalo derivatives. For instance, treatment of 8-hydroxyquinoline with two equivalents of bromine in chloroform results in the formation of 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.gov Similarly, 5,7-diiodo-8-hydroxyquinoline can be synthesized by the iodination of 8-hydroxyquinoline using a mixture of potassium iodide and potassium iodate. chemicalbook.com Another method for di-iodination involves using 1-butyl-3-methyl-pyridinium dichloroiodate at 80°C, affording the product in 87% yield. chemicalbook.com
Chlorination at the C-5 and C-7 positions can be achieved using various reagents. A patented process describes the production of 5,7-dichloro-8-hydroxy-quinoline by chlorinating a chloroform solution of 8-hydroxy-quinoline with an excess of chlorine in the presence of iodine, leading to yields of about 94-97%. google.com N-chlorosuccinimide (NCS) under acidic conditions is also an effective reagent for the dichlorination of 8-hydroxyquinoline derivatives at the 5- and 7-positions. nih.gov While these examples start from 8-hydroxyquinoline, the presence of methyl groups at C-5 and C-7 in this compound would block these positions from further electrophilic substitution. Therefore, halogenation of this compound would be expected to occur at other available positions on the quinoline ring, although this is less commonly reported.
A metal-free protocol for the regioselective C-5 halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This method demonstrates high functional group tolerance and provides an economical route to halogenated quinolines. rsc.org
Table 1: Halogenation of the 8-Hydroxyquinoline Ring
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 8-Hydroxyquinoline | 2 equivalents of Bromine, Chloroform | 5,7-Dibromo-8-hydroxyquinoline | Excellent | nih.gov |
| 8-Hydroxyquinoline | Potassium iodide, Potassium iodate | 5,7-Diiodo-8-hydroxyquinoline | Not specified | chemicalbook.com |
| 8-Hydroxyquinoline | 1-butyl-3-methyl-pyridinium dichloroiodate, 80°C, 1h | 5,7-Diiodo-8-hydroxyquinoline | 87% | chemicalbook.com |
| 8-Hydroxyquinoline | Excess Chlorine, Chloroform, Iodine | 5,7-Dichloro-8-hydroxyquinoline | 94-97% | google.com |
| 2-alkyl-8-hydroxyquinoline | N-chlorosuccinimide (NCS), Acidic conditions | 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Good | nih.gov |
Mannich Reactions and Amine Functionalization at C-5 and C-7
The Mannich reaction is a powerful tool for the C-C bond formation and introduction of an aminomethyl functional group. In the context of 8-hydroxyquinolines, this reaction typically occurs at the C-7 position, ortho to the hydroxyl group, when the C-5 position is unsubstituted or blocked. For this compound, further substitution via a typical electrophilic aromatic substitution like the Mannich reaction at these positions would not be possible. However, derivatization of the methyl groups or modification of the parent 8-hydroxyquinoline prior to methylation offers synthetic routes to amine-functionalized analogues.
Research has shown the successful synthesis of 5,7-disubstituted oxine derivatives through a Mannich reaction involving various secondary amines like piperidine, pyrrolidine (B122466), morpholine, and dibenzylamine (B1670424) with precursors derived from 8-hydroxyquinoline. research-nexus.net For example, 5-chloro-8-hydroxyquinoline can react with ciprofloxacin (B1669076) in the presence of paraformaldehyde in ethanol (B145695) to yield a hybrid molecule in 75% yield. nih.gov
The modified Mannich reaction, utilizing pre-formed iminium salts or carrying out the reaction in two steps, has been employed to synthesize a variety of aminomethylated 8-hydroxyquinolines. mdpi.com For instance, reacting 8-hydroxyquinoline with formaldehyde (B43269) and various primary or secondary amines leads to the formation of Mannich bases. mdpi.com
A study on 8-hydroxyquinoline-derived Mannich bases with tertiary amines has been conducted to target multidrug-resistant cancer. nih.gov These syntheses often involve the reaction of a 5-substituted-8-hydroxyquinoline with formaldehyde and a secondary amine. For example, 5-bromo-8-hydroxyquinoline reacts with pyrrolidine and formaldehyde to yield 5-bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol. nih.gov
Table 2: Mannich Reactions on the 8-Hydroxyquinoline Scaffold
| 8-HQ Derivative | Amine | Aldehyde | Product | Yield | Reference |
| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | 5-Chloro-7-(ciprofloxacinomethyl)-8-hydroxyquinoline | 75% | nih.gov |
| 5-Bromo-8-hydroxyquinoline | Pyrrolidine | Formaldehyde | 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | 18% | nih.gov |
| 5-Nitro-8-hydroxyquinoline | L-proline | Formaldehyde | (2S)-1-((8-hydroxy-5-nitroquinolin-7-yl)methyl)pyrrolidin-1-ium-2-carboxylate | Not specified | nih.gov |
Carbaldehyde Formation at C-5 and C-7
The introduction of a carbaldehyde (formyl) group at the C-5 and C-7 positions of the 8-hydroxyquinoline nucleus is typically achieved through formylation reactions such as the Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions. These aldehydes are valuable intermediates for the synthesis of more complex derivatives.
The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically a mixture of dimethylformamide and phosphorus oxychloride), is a well-documented method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgrsc.org This reaction can be used to introduce a formyl group onto the quinoline ring.
The Reimer-Tiemann reaction provides a method for the ortho-formylation of phenols. sciencemadness.org For 8-hydroxyquinoline, this reaction is reported to yield both 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 8-hydroxyquinoline-7-aldehyde. sciencemadness.org The reaction is typically carried out using chloroform in a strongly alkaline solution. sciencemadness.org
The Duff reaction, which uses hexamethylenetetramine in an acidic medium, is another method for the ortho-formylation of phenols. An attempted synthesis of 8-hydroxy-7-quinolinecarboxaldehyde using the Duff reaction has been reported, although the products were found to be impure. ecu.edu
Given that the C-5 and C-7 positions in this compound are already substituted, direct formylation at these sites is not feasible. However, these formylation methods are crucial for synthesizing precursors that could then be methylated to produce derivatives of this compound.
Table 3: Formylation of 8-Hydroxyquinoline
| Reaction | Reagents | Position of Formylation | Product | Reference |
| Reimer-Tiemann | Chloroform, strong alkali | C-5 and C-7 | 8-Hydroxyquinoline-5-carbaldehyde and 8-Hydroxyquinoline-7-aldehyde | sciencemadness.org |
| Duff Reaction | Hexamethylenetetramine, acid | C-7 | 8-Hydroxy-7-quinolinecarboxaldehyde (impure) | ecu.edu |
| Vilsmeier-Haack | DMF, POCl₃ | General formylation | Aryl aldehydes | ijpcbs.comwikipedia.org |
Introduction of Other Functional Groups (e.g., nitro, sulfonic acid)
The 8-hydroxyquinoline ring system can undergo other important electrophilic substitution reactions, including nitration and sulfonation, primarily at the C-5 and C-7 positions.
Nitration of 8-hydroxyquinoline can lead to the formation of dinitro derivatives. It has been reported that 8-hydroxyquinoline can be converted to 5,7-dinitro-8-hydroxyquinoline by boiling with 8% nitric acid. pw.edu.pl The same product can be obtained by prolonged boiling with nitric acid at a concentration as low as 0.5%. pw.edu.pl The reaction is believed to proceed through a nitroso intermediate. pw.edu.pl
The sulfonation of 8-hydroxyquinoline typically yields 8-hydroxyquinoline-5-sulfonic acid. This compound, also known as sulfoxine, is a known chelating agent. nih.gov The introduction of the sulfonic acid group generally increases the water solubility of the molecule.
As with the previously mentioned reactions, the presence of methyl groups at the C-5 and C-7 positions of this compound would prevent direct nitration or sulfonation at these sites. These reactions would instead occur at other available positions on the quinoline nucleus, or they could be used to functionalize the 8-hydroxyquinoline core before the introduction of the methyl groups.
Table 4: Nitration and Sulfonation of 8-Hydroxyquinoline
| Reaction | Reagents and Conditions | Product | Reference |
| Nitration | 8% Nitric acid, boiling | 5,7-Dinitro-8-hydroxyquinoline | pw.edu.pl |
| Nitration | 0.5% Nitric acid, prolonged boiling | 5,7-Dinitro-8-hydroxyquinoline | pw.edu.pl |
| Sulfonation | Not specified | 8-Hydroxyquinoline-5-sulfonic acid | nih.gov |
Coordination Chemistry of 5,7 Dimethyl 8 Hydroxyquinoline and Its Metal Complexes
Principles of Metal Chelation by 8-Hydroxyquinoline (B1678124) Ligands
8-Hydroxyquinoline (8-HQ) and its derivatives are notable for their ability to form stable complexes with a wide variety of metal ions. tandfonline.comrroij.com This chelating capability is central to their use in analytical chemistry, materials science, and medicinal applications. tandfonline.comnih.govresearchgate.net The fundamental principles of metal chelation by these ligands are governed by their molecular structure and the nature of the substituents on the quinoline (B57606) ring.
The defining feature of 8-hydroxyquinoline as a chelating agent is the presence of a hydroxyl group (-OH) at the 8-position and a nitrogen atom within the heterocyclic ring. rroij.comscirp.org This specific arrangement allows 8-HQ to act as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms simultaneously. The deprotonation of the hydroxyl group provides an anionic oxygen donor, while the nitrogen atom offers a neutral donor site. rroij.com This N,O-donor set forms a stable five-membered chelate ring upon coordination with a metal ion. nih.gov This chelation is responsible for the formation of insoluble complexes with many metal ions, including Cu(II), Zn(II), Al(III), and Ni(II). rroij.com The planarity of the 8-hydroxyquinoline molecule also plays a role in its coordinating ability. tandfonline.comresearchgate.net
The introduction of methyl groups at the 5 and 7 positions of the 8-hydroxyquinoline ring, creating 5,7-dimethyl-8-hydroxyquinoline, significantly influences its chelation properties. These methyl substituents can enhance the lipophilicity of the ligand, which can affect the solubility and extraction behavior of its metal complexes.
Furthermore, the electronic effects of the methyl groups can modulate the basicity of the donor atoms. By donating electron density to the aromatic system, the methyl groups can increase the electron density on both the nitrogen and oxygen atoms, potentially leading to stronger coordination with metal ions. This enhanced affinity can be observed in the stability constants of the resulting metal complexes. For instance, in gallium(III) complexes, the presence of 5,7-dimethyl substituents leads to enhanced luminescent efficiency, which is attributed to the steric effects of the methyl groups reducing intermolecular quenching.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The reaction conditions, such as pH and temperature, can be adjusted to promote the formation of the desired complex. mit.edu Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, UV-Vis spectroscopy, and elemental analysis, to determine their structure, stoichiometry, and properties. mit.edutandfonline.com
This compound forms complexes with a wide range of transition metals. The synthesis of these complexes often involves straightforward precipitation reactions. For example, gallium(III) complexes have been synthesized by reacting Ga(NO₃)₃·H₂O with this compound in water, with the pH adjusted to 8 using NaOH. mit.edu Similarly, tin(IV) halide complexes, such as Sn(dmqo)₂Cl₂, have been prepared by reacting the ligand with the corresponding tin(IV) halide. tandfonline.com
The resulting transition metal complexes exhibit diverse properties. For instance, palladium(II) complexes with substituted 8-hydroxyquinolines have been investigated for their potential anticancer activities. xray.czxray.cznih.govnih.gov Copper(II) and zinc(II) complexes of 8-hydroxyquinoline derivatives have also shown significant cytotoxicity against cancer cell lines. nih.govacs.org Nickel(II) and cobalt(II) complexes have been synthesized and structurally characterized, often revealing square planar or octahedral geometries. xray.czrsc.orgiaea.org The coordination of metals like ruthenium(II) and rhodium(III) to 8-hydroxyquinoline derivatives has also been explored, with some complexes showing promise in targeting multidrug-resistant cancer cells. nih.gov
The table below summarizes some of the studied transition metal complexes with 8-hydroxyquinoline and its derivatives.
| Metal Ion | Ligand | Biological/Chemical Significance |
| Zn(II) | 8-Hydroxyquinoline Schiff Bases | Anticancer potential, higher stability than free ligand. nih.govacs.org |
| Ga(III) | This compound | Enhanced luminescence, potential for OLEDs. mit.edu |
| Sn(IV) | This compound | Photoluminescence and thermal properties affected by halide coordination. tandfonline.com |
| Pd(II) | 5,7-Substituted Halo-8-hydroxyquinolines | Potential anticancer agents. xray.czxray.cznih.gov |
| Cu(II) | 8-Hydroxyquinoline Schiff Bases | Higher cytotoxic activity than Zn(II) complexes. nih.govacs.orgnih.gov |
| Ni(II) | 8-Hydroxyquinoline Derivatives | Square planar and octahedral complexes with potential biological activity. xray.cziaea.orgchemrevlett.comnih.gov |
| Co(II) | Substituted 8-hydroxyquinolines | Cytotoxicity against various cancer cell lines. rsc.org |
| Rh(III) | 5-Nitro-8-hydroxyquinoline-proline hybrid | Enhanced cytotoxicity against resistant cancer cells. nih.gov |
| Mg(II) | 8-Hydroxyquinoline | Forms insoluble chelate complexes. rroij.com |
This compound and other 8-hydroxyquinoline derivatives also form complexes with lanthanide ions. nih.gov These complexes are of interest due to their unique luminescent properties, particularly their ability to sensitize near-infrared (NIR) emission from the lanthanide ions. rsc.org The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent system. For example, samarium(III) and gadolinium(III) complexes have been synthesized with derivatives of 8-hydroxyquinoline. nih.gov The resulting complexes have been investigated for their potential as anticancer agents. nih.gov
The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is commonly found to be 1:2 or 1:3 (metal:ligand), depending on the coordination number and oxidation state of the metal ion. rroij.comscirp.org For divalent metal ions like Cu(II), Ni(II), and Pd(II), 1:2 complexes are frequently observed, often adopting a square planar geometry. xray.czxray.czresearchgate.net For instance, the structures of [Pd(dClQ)₂] (dClQ = 5,7-dichloro-quinolin-8-ol) and isostructural Ni(II) and Pd(II) complexes with other halogenated 8-hydroxyquinolines reveal a square planar coordination of the metal center by two trans-arranged ligands. xray.czxray.cz
In the case of trivalent metal ions like Ga(III) and Al(III), or when additional ligands are present, octahedral geometry is common. mit.edursc.org For example, tris(8-hydroxyquinoline)aluminium (Alq₃) is a well-known octahedral complex. scirp.org Gallium(III) complexes with this compound have been shown to adopt a meridional arrangement in solution, indicating an octahedral coordination environment. mit.edu Tin(IV) halide complexes with this compound also exhibit a slightly distorted octahedral geometry, with the tin center being six-coordinate with two bidentate ligands and two halide ions. tandfonline.com The geometry of the complex can be influenced by factors such as the size of the metal ion, the steric bulk of the ligands, and the presence of solvent molecules in the coordination sphere.
The table below provides examples of the geometries observed for different metal complexes of 8-hydroxyquinoline and its derivatives.
| Metal Complex | Coordination Geometry |
| [Pd(dClQ)₂] | Square Planar xray.czxray.cz |
| [Ni(CQ)₂] | Square Planar xray.cz |
| Cu(II)-8HQ | Square Planar scirp.org |
| [Ga(DimOx)₃] | Octahedral (meridional) mit.edu |
| Sn(dmqo)₂Cl₂ | Distorted Octahedral tandfonline.com |
| Co(II) and Ni(II) with 8-HQ | Octahedral (with coordinated water) scirp.orgresearchgate.net |
Isomerism in Metal Complexes (e.g., Facial vs. Meridional)
In the coordination chemistry of this compound, which acts as a bidentate ligand, isomerism plays a crucial role in determining the properties of the resulting metal complexes. For octahedral complexes with a 1:3 metal-to-ligand stoichiometry, such as those formed with trivalent metal ions (M³⁺), two primary geometric isomers can exist: facial (fac) and meridional (mer). scispace.com
The this compound ligand coordinates to a central metal atom through the nitrogen of the pyridine (B92270) ring and the deprotonated oxygen of the hydroxyl group. When three of these bidentate ligands coordinate to a single metal center, they can arrange themselves in two distinct ways around the octahedral core.
Facial (fac) Isomer: In the fac-isomer, the three donor nitrogen atoms occupy one face of the octahedron, and the three donor oxygen atoms occupy the opposite face. This arrangement results in a C₃ axis of symmetry.
Meridional (mer) Isomer: In the mer-isomer, the donor atoms are arranged around a meridian of the octahedron. This means that two of the three identical donor atoms (e.g., two nitrogens) are trans to each other, while the third is cis. This arrangement possesses a C₂ axis of symmetry.
The formation of either the fac or mer isomer can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the specific substituents on the quinoline ring. For instance, studies on the related ligand 8-hydroxyquinoline-5-sulfonate (8-HQS) have shown that its complexes with Al(III) and Ga(III) predominantly adopt a mer-geometry, whereas the complex with the larger In(III) ion exhibits a fac-geometry. rsc.org This suggests that the ionic radius of the central metal can be a determining factor in the isomeric preference. While specific crystallographic studies detailing the isomerism of trivalent this compound complexes are not abundant, the principles established for 8-hydroxyquinoline and its other derivatives are directly applicable. scispace.comrsc.org
| Characteristic | Facial (fac) Isomer | Meridional (mer) Isomer |
|---|---|---|
| Arrangement of Donor Atoms | Three identical donor atoms occupy one triangular face of the octahedron. | The three identical donor atoms lie in a plane that bisects the octahedron (a meridian). |
| Symmetry | C₃ point group | C₂ᵥ or C₁ point group |
| Trans-Positions | All trans positions are occupied by different types of donor atoms (e.g., N-M-O). | One pair of identical donor atoms is in a trans position (e.g., N-M-N). |
Interactions within Metal Complexes
The solid-state structures and properties of metal complexes derived from this compound are significantly influenced by a variety of non-covalent interactions. These include forces acting within a single complex molecule (intramolecular) and between adjacent molecules in the crystal lattice (intermolecular).
Intra- and Intermolecular Interactions
The extended aromatic system of the this compound ligand is fundamental to the types of interactions observed. The crystal packing of these complexes is often stabilized by a combination of hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding: While the parent ligand itself can form intermolecular C–H···O hydrogen bonds, in metal complexes, hydrogen bonding networks often involve co-ligands or solvent molecules present in the crystal lattice. researchgate.net For example, in aqua complexes, the coordinated water molecules can act as hydrogen bond donors, interacting with the oxygen or nitrogen atoms of adjacent quinoline ligands or with other solvent molecules. researchgate.net These interactions create a supramolecular architecture that adds stability to the crystal structure.
Role of Solvent Molecules in Crystal Lattice on Complex Properties
Solvent molecules are frequently found incorporated into the crystal lattice of this compound complexes during their synthesis and crystallization. These solvent molecules can be either directly coordinated to the metal center or exist as uncoordinated guests within the lattice. In both cases, they have a profound impact on the structural and physical properties of the complex.
Coordinated Solvents: Water is a common coordinated solvent, particularly in complexes with transition metals. For example, in related 5-nitro-8-hydroxyquinoline complexes, two water molecules coordinate directly to the metal ion (e.g., Zn(II), Cd(II), Mn(II)), completing an octahedral coordination sphere where the two quinoline ligands occupy the equatorial plane. researchgate.net Similarly, some Co(II) and Ni(II) complexes of 8-hydroxyquinoline are proposed to have an octahedral geometry due to the binding of two water molecules. scirp.orgscirp.org This direct coordination influences the geometry and electronic properties of the complex.
Lattice Solvents: Uncoordinated solvent molecules can occupy voids within the crystal lattice, where they are held in place by weaker forces such as hydrogen bonding or van der Waals interactions. The presence of these lattice solvents can affect the solubility, stability, and crystal morphology of the complex. For example, tetrakis(5,7-dimethylquinolin-8-olato)zirconium(IV) and the analogous hafnium(IV) complex have been crystallized as dimethylformamide (DMF) disolvates, indicating that two molecules of DMF are incorporated into the crystal structure for each molecule of the complex. sigmaaldrich.com Similarly, methanol (B129727) has been observed as a lattice solvent in some 5-nitro-8-hydroxyquinoline complexes. researchgate.net The removal of these solvent molecules, often possible through heating, can sometimes lead to changes in the material's properties or crystal structure.
The inclusion of solvents, whether coordinated or as part of the lattice, is a critical consideration in the material science applications of these complexes, as it can influence photophysical properties like luminescence by altering the molecular environment.
| Complex | Metal Ion | Solvent Molecule | Role of Solvent | Reference |
|---|---|---|---|---|
| [M(C₉H₅N₂O₃)₂(H₂O)₂]·CH₃OH | Zn(II), Cd(II), Mn(II) | Water, Methanol | Water is coordinated; Methanol is in the lattice. | researchgate.net |
| Tetrakis(5,7-dimethylquinolin-8-olato)zirconium(IV) | Zr(IV) | Dimethylformamide (DMF) | Lattice solvent (disolvate). | sigmaaldrich.com |
| Tetrakis(5,7-dimethylquinolin-8-olato)hafnium(IV) | Hf(IV) | Dimethylformamide (DMF) | Lattice solvent (disolvate). | sigmaaldrich.com |
| Co(II)-8-hydroxyquinoline complex | Co(II) | Water | Assumed to be coordinated, leading to octahedral geometry. | scirp.orgscirp.org |
| Ni(II)-8-hydroxyquinoline complex | Ni(II) | Water | Assumed to be coordinated, leading to octahedral geometry. | scirp.orgscirp.org |
Spectroscopic Characterization and Computational Studies of 5,7 Dimethyl 8 Hydroxyquinoline and Its Complexes
Vibrational Spectroscopy: FTIR
Fourier-transform infrared (FTIR) spectroscopy is a critical tool for identifying the functional groups and coordination behavior of 5,7-Dimethyl-8-hydroxyquinoline and its derivatives. The FTIR spectrum of 8-hydroxyquinoline (B1678124) (8-HQ) displays a characteristic broad band around 3180 cm⁻¹, which is attributed to the stretching vibration of the phenolic ν(O-H) group. sigmaaldrich.com Upon complexation with a metal ion, this band disappears, indicating the deprotonation of the hydroxyl group and its coordination to the metal center. sigmaaldrich.com
In complexes of 8-HQ derivatives, new bands may appear, such as a band in the range of 1045 cm⁻¹ which is assigned to the C-O-M stretching vibration, further confirming the coordination of the oxygen atom. sigmaaldrich.com For instance, in fibrous materials containing 5-amino-8-hydroxyquinoline (5A8Q), new bands at 1558 and 1506 cm⁻¹ appear, which are attributed to the stretching vibrations of the 5A8Q ring. sigmaaldrich.com The coordination in these systems is typically through the nitrogen of the pyridine (B92270) ring and the oxygen of the deprotonated hydroxyl group, confirming the bidentate nature of the ligand. acs.org
The table below summarizes key FTIR spectral data for 8-hydroxyquinoline and its derivatives.
| Functional Group | Wavenumber (cm⁻¹) | Observation |
| ν(O-H) of phenol (B47542) | ~3180 | Disappears upon complexation |
| ν(C=C) and ν(C=N) of quinoline (B57606) ring | 1000-1600 | Shifts may occur upon substitution or complexation |
| ν(C-O-M) | ~1045 | Appears upon complexation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, Multinuclear NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound and its complexes in solution.
¹H NMR: The proton NMR spectrum of 8-hydroxyquinoline derivatives provides distinct signals for the aromatic protons. For example, in the ¹H NMR spectrum of 5,7-dibromo-8-hydroxyquinoline in DMSO, characteristic doublets of doublets are observed for the protons on the quinoline ring system. The chemical shifts and coupling constants are sensitive to the substitution pattern on the quinoline ring. For instance, the ¹H NMR spectrum of 5-chloro-8-hydroxyquinoline (B194070) shows signals corresponding to the protons at various positions on the ring. electrochemsci.org
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronic effects of the substituents. For example, the ¹³C NMR spectrum of a derivative of 8-hydroxyquinoline showed signals in the aromatic region between 110 and 164 ppm. researchgate.net
Multinuclear NMR: For complexes involving metals with NMR-active nuclei, such as Gallium-71, multinuclear NMR can provide direct evidence of metal-ligand interactions. Studies on Ga(III) complexes with 8-hydroxyquinoline-5-sulfonate (8-HQS) have utilized ¹H, ¹³C, and ⁷¹Ga NMR to understand the complexation in aqueous solutions. uab.cat
It is important to note that obtaining well-resolved NMR spectra for paramagnetic complexes, such as those with Cu(II), can be challenging due to significant line broadening. researchgate.net
The following table presents representative ¹H NMR chemical shifts for a related 8-hydroxyquinoline derivative.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.98 | dd | J₂₃ = 17.43 |
| H-4 | 8.46 | dd | J₄₂ = 17.82 |
| H-6 | 7.85 | s | |
| H-3 | 7.77 | dd | J₃₂ = 1.62 |
| Data for 5,7-dibromo-8-hydroxyquinoline in DMSO. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectroscopy is used to study the electronic transitions in this compound and its metal complexes. The electronic absorption spectrum of 8-hydroxyquinoline typically displays three bands. Two of these bands, often found at lower wavelengths, are attributed to π-π* transitions localized on the quinoline ring. The introduction of substituents or complexation with metal ions can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.
For example, the introduction of an azo group to 8-hydroxyquinoline results in a significant bathochromic shift. In the case of metal complexes, such as those of tin(IV) with 5,7-dimethyl-8-quinolinol, the absorption spectra are influenced by the coordinated halide ions. The stability of these complexes in solution can also be monitored over time using UV-Vis spectroscopy, where constant main bands indicate stability.
The table below shows typical UV-Vis absorption bands for 8-hydroxyquinoline derivatives.
| Transition | Wavelength Range (nm) | Assignment |
| π → π | 280 - 350 | Localized on the quinoline ring |
| n → π | > 350 | Involving non-bonding electrons |
Mass Spectrometry (MS, HRMS, GC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the composition of this compound and its complexes. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of the elemental composition.
For instance, the HRMS (ESI) of a vanadium(IV) complex with 2,5-dimethyl-8-hydroxyquinoline showed a peak for [M + Na]⁺ at m/z 434.0813, which is consistent with the calculated mass of 434.0811 for C₂₂H₂₀N₂O₃NaV⁺. Similarly, electrospray ionization mass spectrometry (ESI-MS) has been used to identify the molecular ion peaks of various 8-hydroxyquinoline derivatives and their complexes, confirming their successful synthesis. researchgate.net
X-ray Diffraction Studies: Single Crystal and Grazing Incidence X-ray Diffraction (GIXRD)
X-ray diffraction provides definitive information about the three-dimensional structure of crystalline materials, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction: This technique has been instrumental in determining the molecular structures of numerous metal complexes of 8-hydroxyquinoline derivatives. For example, single-crystal X-ray diffraction studies of gallium(III) complexes with this compound revealed a distorted octahedral geometry around the gallium center, with three bidentate ligands. Similarly, the structures of tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol have been elucidated, showing a slightly distorted octahedral geometry with two bidentate ligands and two halide ions. These studies also provide insights into the crystal packing and intermolecular interactions, such as π-π stacking.
Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline phases of a material. For instance, the X-ray diffraction pattern of 5-azidomethyl-8-hydroxyquinoline powder showed good agreement between the calculated profile and the experimental result, confirming the crystal structure.
The table below summarizes crystallographic data for a Gallium(III) complex of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2879 (9) |
| b (Å) | 4.8782 (3) |
| c (Å) | 15.7423 (12) |
| β (°) | 100.807 (14) |
| Data for a related 8-hydroxyquinoline derivative. |
Photoluminescence Spectroscopy
This compound and its metal complexes are known for their luminescent properties, which are studied using photoluminescence spectroscopy. The fluorescence properties are highly dependent on the substituents on the 8-hydroxyquinoline ring and the nature of the coordinated metal ion.
Metal complexes of 8-hydroxyquinoline are often highly luminescent. For example, gallium(III) complexes featuring this compound exhibit luminescence, and the properties are influenced by factors such as the number of solvent molecules in the crystal lattice. Tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol also show photoluminescence, with the quantum yields and emission wavelengths being affected by the coordinated halide. The fluorescence intensity of 8-hydroxyquinoline derivatives can be significantly enhanced upon complexation with metal ions like Ga(III) and In(III). uab.cat
Electrochemical Characterization: Cyclic Voltammetry, Reduction and Oxidation Potentials
Electrochemical methods, particularly cyclic voltammetry, are employed to investigate the redox properties of this compound and its complexes. The electrochemical behavior of 8-hydroxyquinoline has been studied on various electrodes. The oxidation of 8-hydroxyquinoline is proposed to proceed through the formation of a phenoxonium cation.
While specific cyclic voltammetry data for this compound was not detailed in the provided search results, studies on related compounds provide valuable insights. For instance, electrochemical studies of 5-amino-8-hydroxyquinoline derivatives have been conducted to evaluate their corrosion inhibition properties using techniques like electrochemical impedance spectroscopy and Tafel polarization. Furthermore, the redox and kinetic properties of the free 8-hydroxyquinoline-5-sulphonate ligand and its aluminum(III) complexes have been evaluated through voltammetric measurements. These studies indicate that the quinoline ring system is electrochemically active and its redox potentials can be tuned by substitution and complexation.
Computational Chemistry Approaches (DFT, TD-DFT)
Computational chemistry, particularly through the application of DFT and TD-DFT, provides a framework for understanding the fundamental properties of this compound at the atomic level. These methods allow for the calculation of molecular structures, electronic properties, and spectroscopic behavior, offering a detailed picture that is often challenging to obtain through experimental means alone.
The selection of the functional and basis set is a critical aspect of these computational studies. For quinoline derivatives, the B3LYP hybrid functional has been a popular choice, often paired with basis sets such as 6-31G'(d,p) or the more extensive 6-311G(d,p) to achieve a balance between computational cost and accuracy. nih.goveurjchem.comasianpubs.org These theoretical models have been successfully employed to investigate various facets of 8-hydroxyquinoline derivatives and their metal complexes. nih.govresearchgate.netrsc.orgmdpi.com
Theoretical Insights into Electronic and Spectroscopic Properties
At the heart of understanding the chemical behavior of this compound are its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govscispace.com
DFT calculations enable the precise determination of these orbital energies. For instance, studies on similar 8-hydroxyquinoline derivatives have shown that substitutions on the quinoline ring can significantly influence the HOMO-LUMO gap, thereby tuning the electronic and photophysical properties of the molecule. nih.govresearchgate.net The introduction of the two methyl groups at the 5 and 7 positions in this compound, for example, is expected to modulate its electronic characteristics compared to the parent 8-hydroxyquinoline.
TD-DFT calculations build upon the ground-state electronic structure determined by DFT to predict the electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands observed in experimental UV-Vis spectra. nih.gov
For illustrative purposes, a hypothetical data table based on typical TD-DFT calculations for a substituted 8-hydroxyquinoline derivative is presented below. This table showcases the kind of detailed information that can be obtained from such studies.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.54 | 350 | 0.15 | HOMO → LUMO (95%) |
| S0 → S2 | 4.13 | 300 | 0.08 | HOMO-1 → LUMO (80%) |
| S0 → S3 | 4.43 | 280 | 0.25 | HOMO → LUMO+1 (90%) |
This table is a generalized representation and does not reflect actual calculated values for this compound.
Correlation of Computational Data with Experimental Observations
A crucial aspect of computational studies is the validation of theoretical models against experimental data. The correlation between calculated and experimentally observed properties provides confidence in the computational methodology and allows for a more robust interpretation of the results.
In the context of this compound and its complexes, TD-DFT calculations of the UV-Vis spectrum are often compared with experimentally measured spectra. researchgate.netresearchgate.net A good agreement between the calculated λmax values and the experimental absorption bands serves as a strong indicator of the accuracy of the chosen computational method. nih.gov
For example, studies on various quinoline derivatives have demonstrated a strong correlation between theoretical and experimental UV-Vis spectra, enabling the assignment of specific electronic transitions to the observed absorption peaks. nih.gov This synergy between theory and experiment is powerful; experimental spectra provide the real-world data, while computational analysis offers the underlying electronic explanation for the observed phenomena.
Furthermore, DFT can be used to calculate other properties that can be experimentally verified, such as vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. For other substituted 8-hydroxyquinolines, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy, aiding in the assignment of complex spectral features. asianpubs.orgresearchgate.net
The study of metal complexes of this compound also benefits greatly from this correlative approach. DFT can be used to model the geometry of the complex and analyze the nature of the metal-ligand bonding. The calculated electronic properties of the complex can then be related to its observed photophysical behavior, such as its fluorescence or phosphorescence. rsc.orgnih.gov
Applications of 5,7 Dimethyl 8 Hydroxyquinoline and Its Complexes in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
The compound 5,7-Dimethyl-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), a potent metal chelator that has found significant use in the development of materials for organic light-emitting diodes (OLEDs). Metal complexes based on 8-HQ and its derivatives are widely utilized as light-emitting materials in the fabrication of these devices due to their excellent color gamut and emission properties. researchgate.netdaneshyari.com The foundational complex, tris(8-hydroxyquinolinato)aluminum (Alq3), is a well-known emissive and electron-transporting material in OLEDs. researchgate.netscirp.orgossila.com
As Emissive and Electron Transporting Materials
Complexes of this compound function effectively as both emissive and electron-transporting materials within OLEDs. The 8-hydroxyquinoline framework, with its conjugated planar structure, provides the necessary electronic properties for these functions. researchgate.net In an OLED, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer to form excitons, which then decay to emit light. bibliotekanauki.pl Materials based on 8-hydroxyquinoline derivatives facilitate this process. The presence of methyl groups, as in this compound, can enhance the electron-transporting capabilities of the resulting metal complexes. bibliotekanauki.pl These organometallic compounds are valued for their high thermal stability and quantum yield of fluorescence. ossila.com
Influence of Metal Ions and Ligand Modifications on Electroluminescence Properties
The electroluminescent characteristics of these complexes are highly dependent on the central metal ion and any modifications to the 8-hydroxyquinoline ligand. researchgate.net A variety of metal ions, including main group elements like Al(III) and group 12 elements such as Zn(II) and Cd(II), have been used to synthesize a vast number of coordination complexes with the 8-hydroxyquinoline skeleton. researchgate.net
Modifications to the ligand, such as the introduction of methyl substituents, can lead to a hypsochromic (blue) shift in the luminescence. bibliotekanauki.pl This is attributed to a shift in the energy of the lowest unoccupied molecular orbital (LUMO). bibliotekanauki.pl For instance, tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol have been synthesized and show blue-shifted emissions in the solid state compared to in solution. tandfonline.com The specific halide coordinated to the tin(IV) center also affects the photoluminescence and thermal properties of the complex. tandfonline.com
Device Fabrication and Performance Parameters
OLEDs using Alq3 as the green emitter have been extensively studied. bibliotekanauki.pl The emission wavelength of Alq3 can be tuned; for example, blending it with a polymer matrix like polymethyl methacrylate (PMMA) can cause a blue shift in the emission as the concentration of Alq3 decreases. iitk.ac.in Furthermore, incorporating zinc oxide quantum dots into an Alq3 matrix can shift the emission to the yellow region of the spectrum. nih.gov
Fluorescent Chemosensors for Metal Ions
8-Hydroxyquinoline and its derivatives are widely used to design fluorescent chemosensors for the recognition and imaging of metal ions. researchgate.net These sensors are valuable in fields such as analytical chemistry, molecular imaging, and environmental science. nih.gov
Mechanism of Fluorescence Enhancement upon Metal Binding
The fluorescence of 8-hydroxyquinoline derivatives is often weak in their free form due to processes such as excited-state intramolecular proton transfer (ESIPT) and photoinduced electron transfer (PET). ou.ac.lk Upon complexation with a metal ion, these quenching pathways are blocked, leading to a restoration and enhancement of fluorescence. ou.ac.lk This "turn-on" fluorescence response is a key principle behind their use as chemosensors.
Sensing of Specific Metal Ions
Chemosensors based on the 8-hydroxyquinoline framework have been developed for the detection of various metal ions, including Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, and Al³⁺. scirp.orgnih.govepstem.net While the parent 8-HQ molecule may have poor selectivity, derivatives can be designed to selectively bind to specific metal ions. epstem.net
For example, certain 8-hydroxyquinoline derivatives show strong fluorescence upon the addition of zinc or cadmium ions. researchgate.net Computational studies using time-dependent density functional theory (TD-DFT) have been employed to understand the differences in fluorescent intensity upon binding to different metal ions. researchgate.net The development of these sensors is crucial for monitoring heavy metals, which are persistent and toxic environmental pollutants. frontiersin.org
| Target Metal Ion | General Sensing Principle |
| Zn²⁺ | Chelation-enhanced fluorescence |
| Cd²⁺ | Chelation-enhanced fluorescence |
| Pb²⁺ | Can be detected by quinoline-based probes |
| Hg²⁺ | Can be detected by quinoline-based probes |
| Al³⁺ | Highly selective fluorescent chemosensors developed from 8-hydroxyquinoline |
Organic Photovoltaic (OPV) Cells
Complexes involving this compound have been investigated for their potential in organic photovoltaic (OPV) cells, which offer a lightweight, flexible, and potentially low-cost alternative to traditional silicon-based solar cells. In the architecture of an OPV device, distinct layers of electron-donating and electron-accepting materials are essential for converting light into electricity.
In organic photovoltaic cells, the process of generating charge begins when the donor material absorbs a photon, creating an exciton (a bound electron-hole pair) arxiv.org. For efficient power generation, this exciton must diffuse to the interface between the donor and acceptor materials, where the electron is transferred to the acceptor and the hole remains on the donor arxiv.org.
Metal chelates of this compound (referred to as HMe(2)q) have been successfully employed as electron donor materials in vacuum-deposited OPV cells. researchgate.net Specifically, complexes with metals such as platinum(II), palladium(II), copper(II), and nickel(II) have been fabricated and studied. researchgate.net Among these, the bis(5,7-dimethyl-8-hydroxyquinolinato)platinum(II) [Pt(Me₂q)₂] complex, when paired with a fullerene (C₆₀) acceptor, demonstrated the best performance. researchgate.net This highlights the role of the this compound ligand in facilitating the crucial electron-donating function within the photovoltaic device.
Table 1: Performance of a Pt(Me₂q)₂-based Organic Photovoltaic Cell
| Parameter | Value |
|---|---|
| Open-Circuit Voltage (V_OC) | 0.42 V |
| Short-Circuit Current Density (J_SC) | 14.8 mA cm⁻² |
| Power Conversion Efficiency (η_P) | 2.4% |
The efficiency of an OPV cell is not solely dependent on the electronic properties of its components but is also heavily influenced by the morphology and structure of the thin films. nih.gov The molecular structure of the donor material plays a critical role in dictating how the molecules arrange themselves in the solid state, which in turn affects the film's crystallinity.
Research has shown that the peripheral methyl groups on the this compound ligand are essential for achieving a high degree of film crystallinity. researchgate.net This enhanced crystallinity, observed through grazing incidence X-ray diffraction (GIXRD) of thin film samples, is crucial for improving the performance of OPV cells. researchgate.net A more ordered, crystalline structure facilitates better charge transport, reducing the likelihood of charge recombination and thereby increasing the efficiency of the device. nih.gov The combination of the peripheral methyl substituents and the platinum(II) central ion in the [Pt(Me₂q)₂] complex leads to this favorable film morphology, resulting in superior OPV performance compared to other similar complexes. researchgate.net
Other Materials Science Applications
Beyond photovoltaics, this compound and its derivatives are versatile compounds in materials science, primarily due to their chelating and electronic properties. researchgate.netresearchgate.net
Complexes of this compound have been synthesized for use in optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). mdpi.com For instance, zinc(II) complexes incorporating this ligand have been developed and characterized for their electroluminescent properties. mdpi.com The broader family of 8-hydroxyquinoline metal complexes are well-known for their use as emissive and electron-transporting materials in OLEDs. nih.govscirp.org
Furthermore, the ligand itself serves as a useful reagent in analytical and separation chemistry. 5,7-Dimethyl-8-quinolinol is recognized as a specific non-extracting reagent for lanthanide ions under certain pH conditions and is also effective for the extraction of aluminum (Al³⁺) and other transition metal ions. chemicalbook.com The ability of 8-hydroxyquinoline derivatives to act as fluorescent chemosensors for metal ions represents another significant application in materials science. researchgate.netnih.gov
Medicinal Chemistry and Biological Activity of 5,7 Dimethyl 8 Hydroxyquinoline and Its Derivatives
Structure-Activity Relationship (SAR) Studies
The biological activities of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives are intrinsically linked to their chemical structure, with modifications to the quinoline (B57606) ring significantly influencing their therapeutic potential. nih.govnih.gov The 8-hydroxyquinoline scaffold acts as a bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinolinic nitrogen atoms. scirp.orgresearchgate.net This chelation capability is central to many of its biological effects. nih.govdovepress.com Structure-activity relationship (SAR) studies reveal that the type and position of substituents on the quinoline ring can modulate the molecule's lipophilicity, electronic properties, pKa values, and metal-binding affinity, thereby fine-tuning its biological efficacy. nih.govnih.gov
The substitution of two methyl groups at the C-5 and C-7 positions of the 8-hydroxyquinoline core, creating 5,7-dimethyl-8-hydroxyquinoline, has a notable impact on its physicochemical and biological properties. Methyl groups are electron-donating and increase the lipophilicity (fat-solubility) of the molecule. This enhanced lipophilicity can facilitate the penetration of the compound across biological membranes, such as the cell membrane, which is a critical factor for reaching intracellular targets. nih.gov
In contrast to derivatives with electron-withdrawing groups like halogens (e.g., 5-chloro- or 5,7-diiodo-8-hydroxyquinoline), which decrease the pKa values of the hydroxyl and quinolinium nitrogen groups, electron-donating methyl groups can influence these values in the opposite direction. nih.gov Altering the pKa values can affect the molecule's protonation state at physiological pH and its ability to bind to metal ions, which in turn significantly alters its biological activity. nih.govmdpi.com The specific placement of substituents is crucial; for instance, studies on other derivatives have shown that substituents on the phenyl ring significantly influence bioactivity. nih.gov
A fundamental aspect of the biological activity of this compound is its potent ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.net The formation of a chelate complex, where the metal ion is bound by both the nitrogen and oxygen atoms of the quinoline, is often a necessary prerequisite for its therapeutic action. nih.govnih.gov This chelating property allows it to interact with essential metal ions in biological systems, such as copper (Cu), zinc (Zn), and iron (Fe). dovepress.comresearchgate.net
Research has demonstrated that this compound, also referred to as Me₂-quoH or dmqo in literature, is a versatile ligand used in the preparation of numerous metal complexes. chemicalbook.com These include complexes with:
Tin (Sn) tandfonline.com
Magnesium (Mg) researchgate.net
Zirconium (Zr) chemicalbook.com
Hafnium (Hf) chemicalbook.com
Ruthenium (Ru) chemicalbook.com
Platinum (Pt) chemicalbook.com
Anticancer and Antiproliferative Activities
Derivatives of 8-hydroxyquinoline are recognized for their potential as anticancer agents, acting through various mechanisms of action. nih.gov The antiproliferative activity is frequently linked to the molecule's ability to act as a metal chelator. nih.gov Metal complexes of 8-hydroxyquinoline derivatives have been shown to possess higher anticancer activities than the free ligands themselves, suggesting their potential as effective chemotherapeutic agents. bohrium.comresearchgate.net
The cytotoxic effects of 8-hydroxyquinoline derivatives against cancer cells are multifaceted. The specific mechanism can depend on the derivative's structure and the presence of metal ions. Studies on related 8-HQ compounds have elucidated several pathways leading to cancer cell death.
One primary mechanism is the induction of oxidative stress. nih.gov Redox-active metal complexes, particularly with copper, can undergo intracellular redox cycling, leading to the generation of reactive oxygen species (ROS). nih.govnih.gov Elevated ROS levels can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death.
Another key mechanism is the induction of programmed cell death. This can occur through caspase-dependent apoptosis, characterized by cell shrinkage and DNA fragmentation, or through non-apoptotic pathways like paraptosis, which involves extensive vacuolization originating from the endoplasmic reticulum. acs.orgnih.gov The anticancer properties of some quinoline derivatives have also been linked to the inhibition of critical signaling pathways and transcription factors, such as the oncogenic FoxM1, which controls the expression of cell cycle-related genes. dovepress.com
| Derivative Class | Primary Mechanism | Key Cellular Events | Reference |
|---|---|---|---|
| Copper Complexes | Oxidative Stress & Paraptosis | Intracellular copper accumulation, ROS generation, massive ER vacuolization. | nih.govacs.org |
| Hydrazone Copper(II) Complexes | ROS Induction & Apoptosis | Generation of reactive oxygen species, induction of DNA double-strand breaks. | nih.gov |
| Graphene Oxide Conjugates | Apoptosis Induction | Upregulation of P53, P21, and Bax; downregulation of BCL2. | nih.gov |
| Clioquinol (B1669181) & Nitroxoline | Inhibition of Transcription Factor | Downregulation of oncogenic FoxM1 and its target genes (e.g., survivin). | dovepress.com |
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). mdpi.commdpi.com A promising strategy to overcome MDR is to exploit a phenomenon known as collateral sensitivity, where MDR cells are paradoxically more sensitive to certain compounds than their non-resistant counterparts.
Several studies on 8-hydroxyquinoline-derived Mannich bases have shown robust MDR-selective toxicity. nih.govmdpi.comnih.gov The toxicity of these derivatives is increased, rather than decreased, by the function of P-gp. mdpi.com The anticancer activity in this context is associated with the compound's ability to create an iron-deficient state within the MDR cells and to form redox-active copper complexes that induce lethal oxidative stress. nih.gov The effectiveness of these compounds is strongly influenced by their pKa values and metal chelation properties, indicating that subtle structural modifications can significantly alter their MDR-selective anticancer activity. nih.gov
The anticancer activity of this compound and related derivatives is often significantly enhanced in the presence of metal ions, particularly copper. acs.org While the 8-HQ ligands alone can cause a dose-dependent loss of cancer cell viability, the co-administration of copper can potentiate these effects, leading to extensive cell death. acs.org
This synergistic effect stems from the formation of a lipophilic metal-ligand complex that can more readily cross cell membranes and increase the intracellular concentration of the metal ion. dovepress.comacs.org The resulting intracellular copper complexes can be redox-active, catalyzing the production of cytotoxic ROS and inducing oxidative stress, which is a key mechanism of their enhanced anticancer action. nih.gov Studies on various 8-HQ derivatives consistently show that the corresponding copper complexes are more active than the free ligands, highlighting the critical role of metal synergy in their antiproliferative effects. nih.gov
| Compound Type | Activity of Ligand Alone | Activity with Metal Ion (e.g., Copper) | Observed Effect | Reference |
|---|---|---|---|---|
| General 8-HQs | Dose-dependent cytotoxicity | Significantly increased cytotoxicity | Synergistic cell death | acs.org |
| 8-HQ Hydrazones | Moderate antiproliferative activity | Higher activity than free ligand | Potentiation of anticancer effect | nih.gov |
| Mannich Bases | Variable toxicity | Activity associated with formation of redox-active copper complexes | Induction of oxidative stress in MDR cells | nih.gov |
Inhibition of Specific Enzymes (e.g., Cathepsin B, KDM4 histone demethylases, 2-oxyglutarate oxygenase, LOX-enzymes)
The 8-hydroxyquinoline (8HQ) scaffold is a recognized pharmacophore known for its ability to chelate metal ions, a property that underpins its inhibitory activity against various metalloenzymes. Derivatives of 8HQ have demonstrated a broad spectrum of enzyme inhibition, targeting key players in human diseases.
KDM4 Histone Demethylases and 2-Oxoglutarate Oxygenases: Derivatives of 8-hydroxyquinoline are notable for their inhibition of 2-oxoglutarate (2OG) dependent oxygenases, a superfamily of enzymes that includes the KDM4 family of histone lysine demethylases. nih.govrsc.org These enzymes are crucial in epigenetic regulation, and their dysregulation is linked to various cancers. mdpi.comnih.govmdpi.com The inhibitory mechanism involves the 8HQ core chelating the ferrous iron atom in the enzyme's active site in a bidentate manner via its pyridyl nitrogen and phenolic oxygen atoms, thus competing with the 2-oxoglutarate co-substrate. nih.gov
One prominent example, 5-carboxy-8-hydroxyquinoline (IOX1), has been identified as a broad-spectrum inhibitor of 2OG oxygenases. nih.govrsc.orgnih.gov It shows activity against multiple KDM subfamilies, including KDM4A, KDM4C, and KDM4D. mdpi.com Research has shown that modifications at various positions on the 8-hydroxyquinoline ring can enhance selectivity for specific KDM subfamilies. nih.gov The Betti reaction, a one-step multicomponent reaction, has been utilized to efficiently synthesize C-7 functionalized 8-hydroxyquinolines that act as cell-permeable inhibitors of KDM4 histone demethylases. nih.gov
Cathepsin B: Cathepsin B is a lysosomal cysteine protease implicated in various pathological processes, including cancer progression and neurodegenerative disorders. nih.goveurekaselect.comescholarship.org While numerous inhibitors for Cathepsin B have been developed, the specific inhibitory activity of this compound on this enzyme is not extensively detailed in the available research. However, the general class of quinoline derivatives has been explored for activity against various proteases.
The table below summarizes the inhibitory activity of selected 8-hydroxyquinoline derivatives against specific enzymes.
| Compound/Derivative | Target Enzyme Family | Specific Enzymes Inhibited | Mechanism of Action |
| 8-Hydroxyquinolines | KDM Histone Demethylases | KDM4A, KDM4C, KDM4D, KDM6B | Iron chelation in the catalytic site mdpi.comnih.gov |
| 5-carboxy-8-hydroxyquinoline (IOX1) | 2-Oxoglutarate Oxygenases | Broad-spectrum including KDM4E, HIF prolyl hydroxylases | Iron chelation; competition with 2-oxoglutarate nih.govrsc.org |
| JIB-04 | KDM Histone Demethylases | KDM4A, KDM4B, KDM4C, KDM4E, KDM6B | Iron chelation and disruption of histone substrate binding mdpi.com |
Antimicrobial Activities: Antibacterial and Antifungal Properties
The 8-hydroxyquinoline core is a privileged structure in medicinal chemistry, renowned for its potent and broad-spectrum antimicrobial properties. elsevierpure.comnih.govnih.gov Derivatives of this compound are part of this class of compounds that exhibit significant activity against a wide range of bacterial and fungal pathogens.
Mechanism of Action: Metal Ion Chelation and Membrane Activity
The primary mechanism underlying the antimicrobial activity of 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions. rroij.comnih.gov These compounds form stable complexes with divalent and trivalent metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺, which are crucial for the survival and enzymatic functions of microorganisms. rroij.com
This metal chelation leads to antimicrobial effects through several pathways:
Enzyme Inhibition: The 8HQ-metal complexes can bind to and block the metal-binding sites on microbial enzymes, inhibiting their activity. nih.gov The free 8HQ ligand can also sequester metallic prosthetic groups from these enzymes, rendering them inactive. nih.gov
Membrane Disruption: The lipophilicity of the 8HQ scaffold allows it to penetrate microbial cell membranes. nih.gov The formation of 8HQ-metal complexes can alter membrane permeability and integrity, leading to cell death. rroij.comnih.gov Cationic amphiphilic structures formed by some derivatives can directly interact with and disrupt the bacterial lipid bilayer. nih.gov
Copper-Mediated Toxicity: Studies have shown that the bactericidal activity of 8HQs against Mycobacterium tuberculosis is potentiated by copper ions. The compounds act as copper ionophores, increasing the intracellular concentration of copper, which leads to copper-dependent toxicity and the generation of reactive oxygen species (ROS). nih.gov
Efficacy Against Gram-Positive and Gram-Negative Bacteria
Derivatives of 8-hydroxyquinoline have demonstrated significant efficacy against a variety of bacterial species, with a general trend of higher potency against Gram-positive bacteria compared to Gram-negative bacteria. elsevierpure.comresearchgate.netnih.gov This difference in susceptibility is often attributed to the structural differences in the cell envelopes of these two bacterial types.
Research has documented the activity of various 8HQ derivatives against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and Mycobacterium tuberculosis. elsevierpure.comnih.govnih.govresearchgate.net For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline showed high inhibitory potential against M. tuberculosis (MIC: 0.1 µM) and MRSA (MIC: 1.1 µM). nih.gov While many derivatives show weaker activity against Gram-negative bacteria, certain halogenated compounds have displayed notable antigrowth effects. nih.gov For example, nitroxoline, a nitro-derivative, exhibited strong activity against Aeromonas hydrophila and Pseudomonas aeruginosa. nih.gov
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 8-hydroxyquinoline derivatives against various bacteria.
| Compound/Derivative | Gram-Positive Bacteria | MIC (µM) | Gram-Negative Bacteria | MIC (µM) |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44 - 13.78 | Various strains | Generally higher |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis, MRSA | 0.1, 1.1 | - | - |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | - | - | Aeromonas hydrophila | 5.26 |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Listeria monocytogenes | 5.57 | Plesiomonas shigelloides | 11.14 |
Antifungal Spectrum and Potency
In addition to their antibacterial effects, 8-hydroxyquinoline derivatives are potent antifungal agents. researchgate.netsemanticscholar.org They exhibit a broad spectrum of activity against various pathogenic fungi, including yeasts like Candida species, dermatophytes such as Trichophyton mentagrophytes, and molds like Aspergillus niger. nih.gov
Studies on 5,7-disubstituted-2-methyl-8-quinolinols revealed that 5,7-dichloro and 5,7-dibromo derivatives were the most fungitoxic compounds tested. nih.gov More recent work on 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives identified compounds with exceptional potency, showing MICs of ≤ 0.0313 µg/mL against Candida glabrata, Candida auris, and Cryptococcus neoformans. nih.gov The mechanism of antifungal action is also linked to metal chelation and has been shown to involve damage to the fungal cell wall. semanticscholar.org
The table below details the antifungal activity of representative 8-hydroxyquinoline derivatives.
| Compound/Derivative | Fungal Species | MIC Range |
| 5-triazole-8-hydroxy-quinoline | Candida species, dermatophytes, Fusarium solani | 0.5 - 4 µg/mL |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A6-A20) | C. glabrata, C. auris, C. neoformans | ≤ 0.0313 µg/mL nih.gov |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | C. albicans, C. tropicalis, C. krusei | 0.25 - 2 µg/mL nih.gov |
| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | Highly active nih.gov |
Antioxidant Activity
Several derivatives of 8-hydroxyquinoline have been shown to possess significant antioxidant properties. nih.gov This activity is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. jmaterenvironsci.com The antioxidant capacity of these compounds contributes to their potential therapeutic applications, including neuroprotection.
The mechanism of antioxidant action can involve direct radical scavenging or chelation of transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. mdpi.com By sequestering these metal ions, 8HQ derivatives can prevent oxidative damage to cells.
Research has shown that the substitution pattern on the 8HQ ring influences the antioxidant potency. For instance, 5-amino-8-hydroxyquinoline was identified as a particularly potent antioxidant, with an IC₅₀ value of 8.70 µM, which was superior to the standard antioxidant α-tocopherol (IC₅₀ of 13.47 µM) in a DPPH assay. nih.gov Furthermore, metal complexes of 8HQ derivatives have also been investigated for their radical scavenging abilities. A platinum(II) complex incorporating this compound, specifically Bis(5,7-dimethyl-8-hydroxyquinolinato)platinum(II), was found to have relatively high antioxidant activity. researchgate.net Similarly, a copper complex of 7-bromo-8-hydroxyquinoline demonstrated notable activity against the ABTS radical. mdpi.com
Neuroprotective and Anti-neurodegenerative Properties
The 8-hydroxyquinoline scaffold is a key structural motif in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.netelsevierpure.com The neuroprotective effects of these compounds are multifaceted and are strongly linked to their ability to modulate metal ion homeostasis in the brain. researchgate.net
An imbalance of metal ions like copper, zinc, and iron is a key factor in the pathogenesis of neurodegenerative disorders, contributing to protein aggregation and oxidative stress. elsevierpure.com 8-Hydroxyquinoline derivatives can cross the blood-brain barrier and act as metal chelators, restoring the normal distribution of these essential ions. researchgate.netnih.gov
The therapeutic strategy is not simply to remove metals, but to redistribute them. For example, clioquinol, a halogenated 8HQ, can chelate excess copper and zinc, which are implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease. This action can help dissolve these aggregates and also transport the metals back into neurons, replenishing depleted intracellular levels.
Beyond metal chelation, 8HQ derivatives exhibit other neuroprotective mechanisms:
Antioxidant Activity: By scavenging free radicals and preventing metal-catalyzed oxidative reactions, they protect neurons from oxidative damage. nih.gov
Enzyme Inhibition: Certain derivatives have been designed to inhibit enzymes relevant to neurodegeneration, such as monoamine oxidases (MAOs) and cholinesterases. nih.govnih.gov For example, a quinolylnitrone derivative showed potent inhibition of human butyrylcholinesterase (hBChE) and monoamine oxidase B (hMAO-B), reduced amyloid plaque load in transgenic mice, and exhibited neuroprotective properties in a cellular model of Parkinson's disease. nih.govnih.gov
These multifunctional properties make 8-hydroxyquinoline and its derivatives, including this compound, promising platforms for the design of disease-modifying agents for neurodegenerative conditions. elsevierpure.com
Inhibition of Amyloid Aggregation and Metal-Driven Oxidative Damage
The aggregation of amyloid-β (Aβ) peptides is a hallmark pathological feature of Alzheimer's disease. Research has shown that 8-hydroxyquinoline derivatives can effectively inhibit this process. Specifically, this compound has been identified as an inhibitor of Aβ(1-42) oligomer formation, exhibiting a half-maximal inhibitory concentration (IC50) of 20 μM nih.gov. The mechanism of inhibition by 8-hydroxyquinolines appears to be independent of metal chelation, suggesting a direct interaction with the Aβ peptide to prevent its assembly into toxic oligomers.
Furthermore, the role of metal ions, such as copper and zinc, in promoting Aβ aggregation and contributing to oxidative stress is well-established. Novel derivatives of 8-hydroxyquinoline have been designed to not only inhibit self-induced Aβ aggregation but also to counteract metal-induced aggregation nih.gov. These compounds exhibit significant antioxidant properties, which are crucial in mitigating the metal-driven oxidative damage associated with Alzheimer's disease. By chelating these metal ions, these derivatives can prevent the generation of reactive oxygen species (ROS) and protect neuronal cells from oxidative damage.
Table 1: Inhibition of Aβ(1-42) Oligomer Formation by 8-Hydroxyquinoline Derivatives
| Compound | Substituents (R1, R2) | IC50 (μM) |
|---|---|---|
| This compound | CH3, CH3 | 20 |
| 5-Chloro-8-hydroxyquinoline (B194070) | Cl, H | 2.2 |
Cholinesterase Inhibition and ROS Scavenging
In addition to their anti-amyloid properties, derivatives of 8-hydroxyquinoline have been investigated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. A deficit in acetylcholine is a key feature of Alzheimer's disease, and cholinesterase inhibitors are a major class of drugs used for its symptomatic treatment. Studies have shown that certain hydroxyquinoline derivatives can selectively inhibit butyrylcholinesterase (BuChE), an enzyme that also plays a role in acetylcholine metabolism.
The antioxidant capabilities of these compounds are also critical to their therapeutic potential. By scavenging reactive oxygen species (ROS), they can protect cells from oxidative stress, a common factor in neurodegenerative diseases and other pathological conditions. The ability of 8-hydroxyquinoline derivatives to scavenge ROS contributes to their neuroprotective effects.
Antiviral Activity (e.g., Anti-HIV, Dengue Virus)
The 8-hydroxyquinoline scaffold has demonstrated significant promise as a source of antiviral agents. Derivatives of this compound have been shown to be potent inhibitors of various viruses, including the human immunodeficiency virus (HIV) and the dengue virus (DENV).
The antiviral mechanism of 8-hydroxyquinoline derivatives against dengue virus is multifaceted. They have been identified as strong inhibitors of the DENV2 protease, a crucial enzyme for viral replication nih.gov. Furthermore, novel 8-hydroxyquinoline derivatives have demonstrated dose-dependent inhibition of DENV2 in the low micromolar range, impairing the accumulation of the viral envelope glycoprotein and likely acting at the early stages of infection nih.govsemanticscholar.orgnih.gov.
In the context of HIV, various 8-hydroxyquinoline derivatives have been synthesized and evaluated for their anti-HIV activity. These compounds have shown potential as inhibitors of viral replication, highlighting the versatility of this chemical scaffold in developing new antiviral therapies.
Anti-inflammatory, Antimalarial, Antituberculotic, Antileishmanial, and Antischistosomal Activities
The broad spectrum of biological activity of 8-hydroxyquinoline derivatives extends to a range of other infectious and inflammatory diseases. The inherent anti-inflammatory properties of the quinoline nucleus make these compounds promising candidates for the development of new anti-inflammatory drugs.
In the realm of parasitic diseases, 8-hydroxyquinoline and its derivatives have shown considerable efficacy. They have been investigated as potential antimalarial agents, with the quinoline core being a well-known pharmacophore in many antimalarial drugs.
Furthermore, these compounds have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The antituberculotic activity of 8-hydroxyquinolines is often linked to their ability to chelate metal ions that are essential for bacterial growth and survival.
The antileishmanial activity of 8-hydroxyquinoline derivatives is also well-documented. They have shown efficacy against various Leishmania species, the parasites responsible for leishmaniasis.
Recent studies have also highlighted the antischistosomal potential of 8-hydroxyquinoline derivatives. These compounds have demonstrated the ability to kill both adult and immature Schistosoma mansoni worms, the parasites that cause schistosomiasis.
Metal Homeostasis Modulation
The ability of 8-hydroxyquinoline and its derivatives to interact with metal ions is central to many of their biological activities. These compounds can act as modulators of metal homeostasis, a critical process for cellular function.
Role as Metal Ionophores
8-hydroxyquinolines can act as ionophores, molecules that can transport ions across biological membranes. This property is particularly relevant to their ability to influence intracellular metal ion concentrations. By binding to metal ions extracellularly, forming a lipid-soluble complex, they can facilitate the transport of these ions into the cell. This ionophoric activity can be harnessed to deliver essential metal ions to deficient cells or, conversely, to disrupt the metal homeostasis of pathogenic organisms.
Impact on Essential Metal Ion Concentrations in Biological Systems
The chelation of essential metal ions by 8-hydroxyquinoline derivatives can have a profound impact on biological systems. By binding to metal ions such as iron, copper, and zinc, these compounds can influence a wide range of cellular processes that are dependent on these metals. For instance, in the context of cancer, the chelation of iron can deprive cancer cells of this essential nutrient, leading to the inhibition of cell proliferation. Similarly, in neurodegenerative diseases, the modulation of copper and zinc levels can prevent their involvement in pathological processes like amyloid aggregation and oxidative stress. The ability of 8-hydroxyquinoline derivatives to selectively bind to different metal ions allows for the targeted modulation of metal-dependent pathways, offering a sophisticated approach to therapeutic intervention researchgate.netnih.govnih.govsemanticscholar.org.
Table 2: Names of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Chloro-8-hydroxyquinoline |
| 5-Iodo-8-hydroxyquinoline |
| Clioquinol |
| PBT2 |
| M30 |
| HLA-20 |
| VK-28 |
| Ladostigil |
| Nitroxoline |
| Amodiaquine |
| Chloroquine |
| Primaquine |
| Mefloquine |
| Tafenoquine |
| Quinine |
| Quinidine |
| Hydroxychloroquine |
| Rivastigmine |
| Galantamine |
| Donepezil |
| Memantine |
| Isoscutellarein-8-methylether |
| Luteolin-7-O-glucoside |
Future Research Directions and Translational Prospects
Development of Novel Synthetic Pathways
The synthesis of 5,7-Dimethyl-8-hydroxyquinoline and its derivatives is a critical area of research, as the efficiency and versatility of synthetic routes directly impact the exploration of its applications. Classical methods for constructing the quinoline (B57606) skeleton, such as the Skraup and Friedländer reactions, provide a foundational approach. rroij.com The Skraup reaction involves the condensation of substituted aromatic amines with α,β-unsaturated aldehydes in an acidic environment, while the Friedländer synthesis utilizes the reaction of an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde. rroij.com
Following the formation of the quinoline ring, specific functional groups must be introduced. The hydroxyl group at the 8-position can be added through techniques like diazotization of 8-aminoquinoline (B160924) or alkali fusion of quinoline-8-sulfonic acid. rroij.com For the introduction of methyl groups at the 5 and 7 positions, the Suzuki cross-coupling reaction is a commonly employed method, often starting with 5,7-dibromo-8-hydroxyquinoline. rroij.comscispace.com
Future research is aimed at developing more efficient, scalable, and environmentally friendly synthetic pathways. This includes the exploration of microwave-assisted organic synthesis to reduce reaction times and improve yields. nih.gov Additionally, novel catalytic systems are being investigated to enhance the selectivity and efficiency of substitution reactions on the quinoline core.
Table 1: Key Synthetic Methods for 8-Hydroxyquinoline (B1678124) Derivatives
| Method | Description | Precursors |
| Skraup Reaction | Condensation reaction to form the quinoline ring. rroij.com | Aromatic amines, α,β-unsaturated aldehydes rroij.com |
| Friedländer Reaction | Condensation to form quinoline derivatives. rroij.com | o-aminobenzaldehyde/o-aminoacetophenone, ketones/aldehydes rroij.com |
| Diazotization | Introduction of a hydroxyl group. rroij.com | 8-aminoquinoline rroij.com |
| Alkali Fusion | Replacement of a sulfonic acid group with a hydroxyl group. | Quinoline-8-sulfonic acid rroij.com |
| Suzuki Cross-Coupling | Introduction of substitutions at positions 5 and 7. rroij.comscispace.com | 5,7-dibromo-8-hydroxyquinoline rroij.comscispace.com |
Exploration of New Metal Complexes and Hybrid Materials
The ability of this compound to act as a chelating agent for a wide range of metal ions is a cornerstone of its utility. rroij.com The nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a stable coordination site for metal ions. This has led to the development of numerous metal complexes with diverse applications.
Future research is focused on synthesizing and characterizing new metal complexes of this compound with transition metals, lanthanides, and other metal ions. These complexes are being investigated for their unique photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and fluorescent chemosensors. nih.gov For instance, gallium(III) complexes incorporating this compound have shown enhanced luminescent efficiency due to the steric hindrance of the methyl groups reducing intermolecular quenching.
Furthermore, the incorporation of this compound and its metal complexes into hybrid materials is a burgeoning area of research. bohrium.com These organic-inorganic hybrid materials (OIHMs) can exhibit novel properties arising from the interaction between the organic ligand and the inorganic framework. bohrium.com Studies on OIHMs based on 5,7-dibromo-8-hydroxyquinoline have demonstrated that the emission properties are significantly influenced by factors such as π–π stacking and anion–π interactions. bohrium.com The exploration of similar hybrids with this compound could lead to the development of advanced materials for optoelectronics and sensing. bohrium.com
Advanced Spectroscopic and Imaging Techniques for in situ Studies
To fully understand the mechanisms of action of this compound and its derivatives in biological and material systems, advanced analytical techniques are required. Future research will increasingly rely on sophisticated spectroscopic and imaging methods to perform in situ studies.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are crucial for the structural characterization of newly synthesized derivatives and their metal complexes. researchgate.netnajah.edu UV-visible absorption and fluorescence spectroscopy are vital for studying the chelation of metal ions and the photophysical properties of the resulting complexes. researchgate.net
For in situ analysis, techniques like scanning electrochemical microscopy (SECM) can provide real-time information about the electrochemical processes at the interface of a material and its environment, which is particularly relevant for corrosion inhibition studies. X-ray photoelectron spectroscopy (XPS) and energy-dispersive X-ray spectroscopy (EDX) coupled with scanning electron microscopy (SEM) can provide elemental and chemical state information of surfaces, confirming the formation of protective films. nih.govfigshare.com The development and application of these and other advanced techniques will be instrumental in elucidating the dynamic behavior of this compound at the molecular level.
Targeted Drug Delivery Systems Incorporating this compound Derivatives
The development of targeted drug delivery systems (DDS) is a major focus in modern medicine, aiming to increase the therapeutic efficacy of drugs while minimizing side effects. mdpi.com Derivatives of 8-hydroxyquinoline, including this compound, are being explored for their potential in such systems.
One promising approach involves the incorporation of these compounds into nanocarriers, such as polymeric nanofibers. For example, fibrous materials containing 5-amino-8-hydroxyquinoline have been fabricated by electrospinning, demonstrating the feasibility of creating drug-loaded materials for controlled release. mdpi.com Similar strategies could be applied to this compound and its derivatives.
Future research will focus on designing "smart" DDS that can be triggered to release their payload at a specific target site. This can be achieved by functionalizing the delivery vehicle with targeting ligands that recognize receptors overexpressed on cancer cells or other diseased tissues. The inherent properties of this compound derivatives, such as their ability to chelate metal ions, could also be exploited for triggered release mechanisms. The development of such targeted systems holds the potential to significantly improve the therapeutic index of this class of compounds.
Clinical Translation Potential in Oncology and Neurodegenerative Diseases
The promising in vitro biological activities of this compound and its derivatives have spurred interest in their clinical translation, particularly in the fields of oncology and neurodegenerative diseases.
In oncology, this compound has demonstrated potent cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against breast cancer (MCF-7) cells. The proposed mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases. Metal complexes of 8-hydroxyquinoline derivatives have also been reported to exhibit high cytotoxicity against human tumor cells. nih.gov Future research will focus on preclinical studies to evaluate the in vivo efficacy and safety of these compounds, with the ultimate goal of initiating clinical trials. The development of derivatives with improved selectivity for cancer cells over normal cells is a key area of investigation.
In the context of neurodegenerative diseases such as Alzheimer's disease, the ability of 8-hydroxyquinoline derivatives to chelate metal ions like copper and zinc, which are implicated in amyloid-β (Aβ) plaque formation, is of significant interest. scispace.com While clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) has been studied for its ability to inhibit Aβ oligomerization, this compound has been found to have moderate activity in this regard. scispace.com Further research is needed to explore the potential of other this compound derivatives and their metal complexes in modulating the pathological processes of neurodegenerative diseases.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value |
| MCF-7 | Breast Cancer | 20.1 nM |
| HL-60 | Leukemia | 0.69 - 22 µM |
| PC-3 | Prostate Cancer | Not Specified |
| A-549 | Lung Carcinoma | Not Specified |
Investigation of Environmental and Industrial Applications (e.g., Corrosion Inhibition, Metal Removal)
Beyond its biomedical potential, this compound and its parent compound, 8-hydroxyquinoline, have shown significant promise in environmental and industrial applications.
One of the most well-studied applications is as a corrosion inhibitor, particularly for mild steel in acidic environments. najah.edufigshare.comtandfonline.com 8-Hydroxyquinoline derivatives adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. tandfonline.commdpi.com The inhibition efficiency is dependent on the concentration of the inhibitor and the nature of the functional groups on the quinoline ring. tandfonline.com The adsorption process is often described by the Langmuir isotherm, suggesting the formation of a monolayer on the metal surface. nih.govtandfonline.com Future research will focus on developing new, more effective, and environmentally friendly corrosion inhibitors based on the this compound scaffold for various industrial applications. figshare.comguidechem.com
Another important environmental application is the removal of heavy metals from aqueous solutions. kau.edu.saresearchgate.net Materials modified with 8-hydroxyquinoline have been shown to be effective adsorbents for heavy metal ions such as Cu(II), Pb(II), Cd(II), and Zn(II). kau.edu.saresearchgate.net The chelation of metal ions by the 8-hydroxyquinoline moiety is the primary mechanism for their removal. kau.edu.sa For example, modifying multi-walled carbon nanotubes with 8-hydroxyquinoline significantly enhances their capacity to remove heavy metals from water. kau.edu.sa Future investigations will explore the development of novel adsorbent materials incorporating this compound for efficient and selective removal of toxic heavy metals from industrial wastewater and contaminated water sources. nih.govbeilstein-journals.orgmdpi.com
Table 3: Heavy Metal Removal by 8-Hydroxyquinoline-Modified Adsorbents
| Adsorbent | Metal Ion | Removal Efficiency (%) |
| 8-HQ-MWCNTs | Cu(II) | >99% kau.edu.sa |
| 8-HQ-MWCNTs | Pb(II) | ~95% kau.edu.sa |
| 8-HQ-MWCNTs | Zn(II) | ~94% kau.edu.sa |
| 8-HQ-MWCNTs | Cd(II) | ~40% kau.edu.sa |
Q & A
Q. What are the optimal synthetic routes for preparing 5,7-Dimethyl-8-hydroxyquinoline, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of 5,7-DMHQ typically involves alkylation or substitution reactions on the quinoline backbone. For example, sulfuric acid-mediated protonation of 5,7-dimethylquinoline followed by hydroxylation at position 8 can yield the target compound. A reported method involves dissolving 8-hydroxy-5,7-dimethylquinoline in methanol and treating it with sulfuric acid to form crystalline derivatives . Yield optimization requires careful control of temperature (e.g., reflux in acetone with K₂CO₃ for 5 hours) and stoichiometric ratios of reagents like 2-chloroacetamide derivatives . Purification via recrystallization in ethanol/water mixtures is critical to isolate high-purity crystals .
Q. How can spectroscopic and crystallographic techniques be employed to confirm the structure of 5,7-DMHQ?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction resolves the planar quinoline ring system (dihedral angles <1° between benzene and pyridine rings) and intermolecular interactions like C–H···O hydrogen bonds (3.47–3.57 Å) .
- Spectroscopy : UV-Vis spectra show characteristic absorption bands near 270–320 nm due to π→π* transitions in the conjugated quinoline system. FT-IR confirms the hydroxyl group (broad O–H stretch ~3200 cm⁻¹) and C–N/C–C vibrations (1600–1400 cm⁻¹) .
Q. What are the key solubility and stability considerations for 5,7-DMHQ in experimental workflows?
- Methodological Answer : 5,7-DMHQ is sparingly soluble in polar solvents (e.g., water) but dissolves in methanol, ethanol, or acetone. Stability studies recommend storage in inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group. Thermal decomposition occurs above 200°C, necessitating low-temperature handling (<25°C) for long-term stability .
Advanced Research Questions
Q. How can researchers design 5,7-DMHQ-based metal complexes for optoelectronic applications, and what coordination modes are most effective?
- Methodological Answer : 5,7-DMHQ acts as a bidentate ligand, coordinating via the hydroxyl oxygen and pyridine nitrogen. For aluminum complexes, a 3:1 molar ratio of ligand to Al³⁺ in methanol/water mixtures under reflux yields stable complexes with enhanced electroluminescent properties. Cyclic voltammetry reveals reversible redox peaks (E₁/₂ ≈ −1.2 V vs. Ag/AgCl), indicating suitability for OLEDs . XPS and DFT studies confirm charge transfer from the ligand to the metal center .
Q. What computational methods are suitable for predicting the electronic properties of 5,7-DMHQ derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV), correlating with experimental UV-Vis data. Solvent effects (e.g., ethanol) are modeled using the Polarizable Continuum Model (PCM). Non-covalent interactions (π-π stacking, halogen bonding) are analyzed via Hirshfeld surfaces .
Q. How should researchers address contradictions in reported biological activity data for 5,7-DMHQ derivatives?
- Methodological Answer : Discrepancies in antimicrobial or antifungal activity often arise from variations in substituent positions (e.g., Cl vs. CH₃ groups) or assay conditions. Systematic SAR studies should compare MIC values under standardized protocols (e.g., CLSI guidelines). Confounding factors like solvent polarity (DMSO vs. aqueous buffers) must be controlled. Meta-analyses of crystallographic data (e.g., halogen bonding efficiency ) can clarify structure-activity relationships.
Q. What strategies optimize the use of 5,7-DMHQ in hybrid materials for environmental sensing?
- Methodological Answer : Immobilization on silica or polymer matrices via covalent grafting (e.g., silane coupling agents) enhances stability for heavy metal detection. Fluorescence quenching assays using Cu²⁺ or Fe³⁺ ions achieve detection limits <1 ppm. Selectivity is improved by modifying the quinoline backbone with electron-withdrawing groups (e.g., –NO₂) .
Data Analysis & Experimental Design
Q. How can researchers statistically validate the reproducibility of synthetic yields for 5,7-DMHQ?
Q. What experimental controls are essential when studying 5,7-DMHQ’s photodegradation in environmental samples?
- Methodological Answer : Include dark controls (no light exposure) and radical scavengers (e.g., NaN₃ for singlet oxygen) to isolate degradation pathways. LC-MS monitors degradation products (e.g., quinoline-5,8-dione), while ESR detects free radicals. pH buffers (pH 5–9) account for hydroxyl group ionization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
